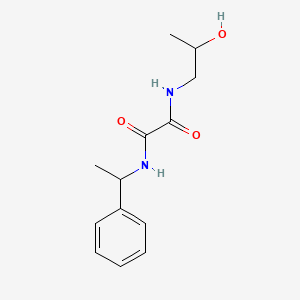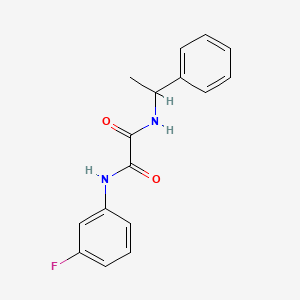
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
説明
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide, also known as HPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPEA is a chiral molecule that contains two chiral centers, making it an interesting compound for studying stereochemistry.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide is not well understood. However, it has been proposed that this compound may act as a chiral auxiliary or a ligand in various chemical reactions. This compound may also interact with biological molecules, such as enzymes or receptors, through stereospecific interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound may have antioxidant and anti-inflammatory properties. This compound may also have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide in lab experiments include its chiral nature, which makes it an interesting compound for studying stereochemistry. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited availability and high cost.
将来の方向性
For the study of N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide include investigating its mechanism of action, exploring its potential therapeutic applications, and developing new synthetic methodologies using this compound.
科学的研究の応用
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. This compound has also been studied for its potential as a ligand in metal-catalyzed reactions. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
N-(2-hydroxypropyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)8-14-12(17)13(18)15-10(2)11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQTPFRKYIKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC(C)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-bromophenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983872.png)
![2-{2-[2-(hydroxymethyl)phenyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B3983884.png)
![ethyl 6-[4-(2-ethoxy-1-methyl-2-oxoethoxy)phenyl]-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3983891.png)
![methyl 2-hydroxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate dihydrochloride](/img/structure/B3983894.png)
![ethyl 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B3983907.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3983910.png)

![N-[2-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3983922.png)


![2-(4-methylphenyl)-5-(3-nitrophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983934.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983945.png)
![dimethyl 4,4'-{1,4-piperazinediylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B3983952.png)
